molecular formula C11H14BF3O3 B595800 2-Butoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 1256345-98-8

2-Butoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No. B595800
CAS RN: 1256345-98-8
M. Wt: 262.035
InChI Key: SZZLCARSUTXMQZ-UHFFFAOYSA-N
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Description

2-Butoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 1256345-98-8 . It has a molecular weight of 262.04 . The compound is used in scientific research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8 (11 (13,14)15)7-9 (10)12 (16)17/h4-5,7,16-17H,2-3,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including 2-Butoxy-5-(trifluoromethyl)phenylboronic acid, are known to participate in various chemical reactions. For example, they can undergo functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid. This reaction is widely used for carbon–carbon bond formation, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s molecular weight is 26204 , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds.

Action Environment

The action of 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy and stability of the compound.

properties

IUPAC Name

[2-butoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8(11(13,14)15)7-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZLCARSUTXMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681637
Record name [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256345-98-8
Record name [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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